molecular formula C18H20 B12608538 1,1'-(3-Methylpent-2-ene-2,5-diyl)dibenzene CAS No. 876062-15-6

1,1'-(3-Methylpent-2-ene-2,5-diyl)dibenzene

Cat. No.: B12608538
CAS No.: 876062-15-6
M. Wt: 236.4 g/mol
InChI Key: IXODXLPNWKNHCJ-UHFFFAOYSA-N
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Description

. It is a derivative of pentene with two phenyl groups attached to the carbon chain. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene can be synthesized through the dimerization of alpha-methylstyrene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions . The reaction proceeds as follows:

2C6H5C(CH3)=CH2C6H5C(CH3)=CHCH2C(CH3)C6H52 \text{C}_6\text{H}_5\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)=CHCH}_2\text{C(CH}_3\text{)C}_6\text{H}_5 2C6​H5​C(CH3​)=CH2​→C6​H5​C(CH3​)=CHCH2​C(CH3​)C6​H5​

Industrial Production Methods

In industrial settings, the production of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves large-scale dimerization processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring systems ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperature and pressure.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathwaysAdditionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

876062-15-6

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(3-methyl-4-phenylpent-3-enyl)benzene

InChI

InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI Key

IXODXLPNWKNHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=CC=C1)CCC2=CC=CC=C2

Origin of Product

United States

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